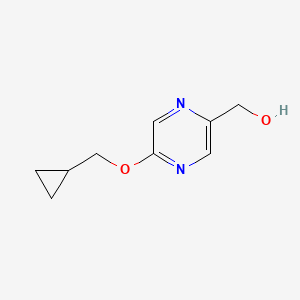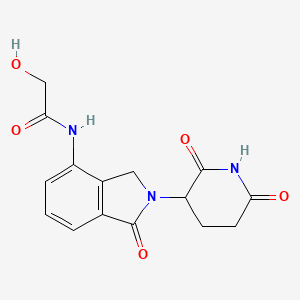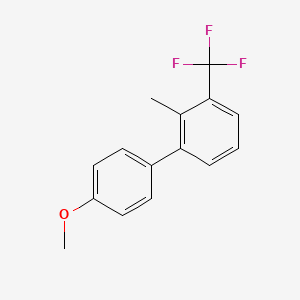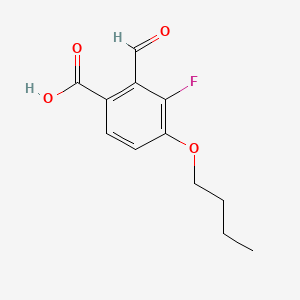
4-Butoxy-3-fluoro-2-formylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxy-3-fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C12H13FO4. It is a derivative of benzoic acid, featuring a butoxy group at the 4-position, a fluorine atom at the 3-position, and a formyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3-fluoro-2-formylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials can improve the overall yield and quality of the final product.
化学反応の分析
Types of Reactions
4-Butoxy-3-fluoro-2-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Butoxy-3-fluoro-2-carboxybenzoic acid.
Reduction: 4-Butoxy-3-fluoro-2-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Butoxy-3-fluoro-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving benzoic acid derivatives.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Butoxy-3-fluoro-2-formylbenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the reactivity of the compound by affecting the electron density on the aromatic ring. The butoxy group can provide steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
- 4-Butoxy-2-fluoro-3-formylbenzoic acid
- 3-Fluoro-4-formylbenzoic acid
- 2-Fluoro-4-formylbenzoic acid
Uniqueness
4-Butoxy-3-fluoro-2-formylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of a butoxy group, a fluorine atom, and a formyl group on the benzoic acid core provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
特性
分子式 |
C12H13FO4 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
4-butoxy-3-fluoro-2-formylbenzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-2-3-6-17-10-5-4-8(12(15)16)9(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
InChIキー |
SXYMRHZMCUTFKC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C(=C(C=C1)C(=O)O)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


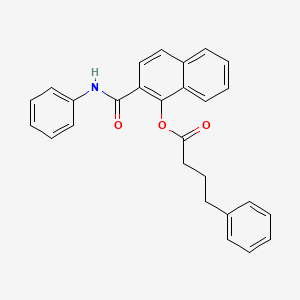
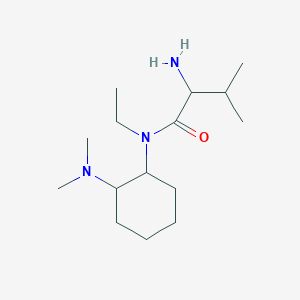
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)

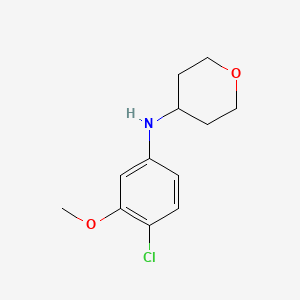
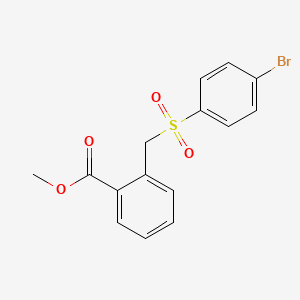
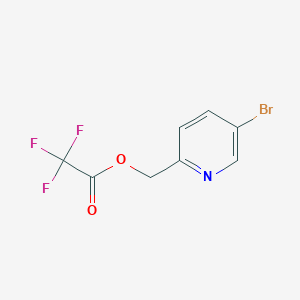
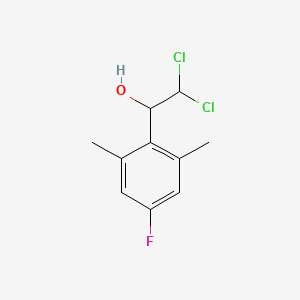
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
